4-(4-Methoxyphenyl)-2-methylbutan-2-ol

Physical property Distillation Volatility

4-(4-Methoxyphenyl)-2-methylbutan-2-ol (CAS 14305-29-4) is a tertiary benzenepropanol characterized by a gem‑dimethyl group on the hydroxyl‑bearing carbon. It is supplied as a yellow to pale‑yellow oil with a molecular formula of C₁₂H₁₈O₂ and a molecular weight of 194.27 g·mol⁻¹.

Molecular Formula C12H18O2
Molecular Weight 194.274
CAS No. 14305-29-4
Cat. No. B2939293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-2-methylbutan-2-ol
CAS14305-29-4
Molecular FormulaC12H18O2
Molecular Weight194.274
Structural Identifiers
SMILESCC(C)(CCC1=CC=C(C=C1)OC)O
InChIInChI=1S/C12H18O2/c1-12(2,13)9-8-10-4-6-11(14-3)7-5-10/h4-7,13H,8-9H2,1-3H3
InChIKeySXANWNMSNYRJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenyl)-2-methylbutan-2-ol (CAS 14305-29-4) – Structural Identity and Procurement-Relevant Profile


4-(4-Methoxyphenyl)-2-methylbutan-2-ol (CAS 14305-29-4) is a tertiary benzenepropanol characterized by a gem‑dimethyl group on the hydroxyl‑bearing carbon . It is supplied as a yellow to pale‑yellow oil with a molecular formula of C₁₂H₁₈O₂ and a molecular weight of 194.27 g·mol⁻¹ . The tertiary alcohol motif distinguishes it from primary and secondary analogs, conferring greater resistance to oxidation and altered hydrogen‑bonding capacity that can influence stability, reactivity, and sensory properties in formulation and synthetic-chemistry contexts.

1
Structural Identity

Tertiary benzenepropanol with gem‑dimethyl group; supplied as yellow oil suitable for neat use or solvent dilution in synthesis and formulation studies.

2
Stability Potential

Class‑level inference suggests higher resistance to auto‑oxidation compared to secondary alcohol analogs, relevant for long‑term stability studies.

3
Solubility Profile

Weaker hydrogen‑bond donor capacity may favor partitioning into organic phases or lipophilic matrices relative to primary alcohol variants.

Why 4-(4-Methoxyphenyl)-2-methylbutan-2-ol Cannot Be Swapped with Generic Phenylbutanol Analogs


Although 4-(4-methoxyphenyl)butan-2-ol (raspberry alcohol, CAS 67952-38-9) and 4-(4-methoxyphenyl)-2-butanone share the same aromatic methoxy‑substitution pattern, their primary or secondary alcohol (or ketone) functional groups lead to markedly different physicochemical profiles. The tertiary alcohol centre in 4-(4-methoxyphenyl)-2-methylbutan-2-ol eliminates the α‑hydrogen, substantially reducing susceptibility to auto‑oxidation and enzymatic dehydrogenation relative to its secondary‑alcohol counterpart . This intrinsic stability difference, together with the altered boiling‑point trajectory arising from the additional methyl group, means that in‑class substitution without re‑validation of purity, stability, and process‑specific performance is risky.

!

Substitution with 4-(4-methoxyphenyl)butan-2-ol (secondary alcohol) may alter oxidative stability and boiling point trajectory; re‑validation of purity and process performance is required.

!

Replacement by 4-(4-methoxyphenyl)butan-1-ol (primary alcohol) shifts hydrogen‑bond donor strength and partitioning behavior, potentially affecting formulation compatibility without additional testing.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)-2-methylbutan-2-ol vs. Its Closest Analogs


Reduced Boiling Point at Reduced Pressure vs. 4-(4-Methoxyphenyl)butan-2-ol (Raspberry Alcohol)

The tertiary alcohol 4-(4-methoxyphenyl)-2-methylbutan-2-ol exhibits a boiling point of 133 °C at 2 Torr (SciFinder experimental) . This value cannot be directly compared with the atmospheric‑pressure boiling point of the secondary alcohol analog 4-(4-methoxyphenyl)butan-2-ol (~292.6 °C at 760 mmHg, estimated) [1] because the pressure regimes differ. Nevertheless, the data confirm that the target compound is distillable under mild reduced pressure, a useful attribute when thermal sensitivity of the methoxyphenyl moiety is a concern . The predicted density of the target compound (1.004 g·cm⁻³ at 20 °C, SciFinder predicted) is slightly lower than the predicted density of the secondary alcohol analog (1.017 g·cm⁻³) , suggesting a modest difference in molar volume that may influence solvent‑selection decisions.

Vacuum Distillation
Cross‑study comparable
BP 133 °C (2 Torr, exp.) vs. ~292.6 °C (760 mmHg, est.) Density 1.004 vs. 1.017 g/cm³ (pred.)
Supports mild vacuum distillation; lower density may influence solvent selection.
Pressure regimes differ; direct BP comparison not possible.
Physical property Distillation Volatility

Tertiary Alcohol Oxidation Resistance Advantage Over Secondary Alcohol 4-(4-Methoxyphenyl)butan-2-ol

The gem‑dimethyl substitution at the carbinol carbon of 4-(4-methoxyphenyl)-2-methylbutan-2-ol eliminates the α‑hydrogen, a structural feature known to confer resistance towards radical‑mediated auto‑oxidation and metal‑catalyzed dehydrogenation . In contrast, the secondary alcohol 4-(4-methoxyphenyl)butan-2-ol possesses an α‑hydrogen that renders it more prone to oxidation to the corresponding ketone under ambient storage conditions [1]. Because no direct experimental side‑by‑side oxidation study was identified, this evidence relies on well‑established structure‑reactivity principles for alcohol oxidation .

Oxidative Stability
Class‑level inference
No α‑hydrogen (tertiary) vs. α‑hydrogen present (secondary)
Class‑level inference suggests higher oxidation resistance; experimental rate data not identified.
Validation under application‑specific oxidative conditions recommended.
Oxidative stability Formulation Shelf-life

Altered Hydrogen‑Bond Donor Capacity Relative to Primary Alcohol 4-(4-Methoxyphenyl)butan-1-ol

Tertiary alcohols are weaker hydrogen‑bond donors than primary alcohols because the steric bulk of the three alkyl substituents shields the hydroxyl proton [1]. The primary alcohol analog 4-(4-methoxyphenyl)butan-1-ol (CAS 22135-50-0) is expected to exhibit stronger self‑association and higher water solubility. No experimental log P or solubility data were identified for the target compound; however, the class‑level inference is that the tertiary alcohol will display a higher log P (lower water solubility) than the primary analog, potentially enhancing partitioning into organic phases or lipophilic environments [1].

H‑Bond Donor Capacity
Class‑level inference
Weaker H‑bond donor (tertiary) vs. stronger (primary alcohol)
Supports higher predicted log P and enhanced organic‑phase partitioning.
Experimental log P/solubility data needed to confirm.
Solubility Partition coefficient Hydrogen bonding

High-Value Application Scenarios for 4-(4-Methoxyphenyl)-2-methylbutan-2-ol Based on Quantitative Differentiation


Oxidation‑Sensitive Fragrance and Flavor Formulations Requiring Extended Shelf‑Life

The tertiary alcohol structure of 4-(4-methoxyphenyl)-2-methylbutan-2-ol eliminates the α‑hydrogen, making it inherently less prone to auto‑oxidation than the secondary‑alcohol analog raspberry alcohol . This class‑level advantage supports its evaluation as a more oxidatively stable carrier or modifier in fragrance and flavor formulations where long‑term ambient storage is required, potentially reducing the formation of off‑odor ketone degradation products .

Vacuum‑Distillation‑Based Purification Processes Requiring Mild Thermal Conditions

The experimental boiling point of 133 °C at 2 Torr indicates that the compound can be purified by vacuum distillation at relatively low temperatures, minimizing the risk of thermal decomposition of the methoxyphenyl moiety. This attribute is particularly valuable when scaling up processes that use heat‑sensitive intermediates, offering a practical advantage over higher‑boiling analogs such as 4-(4-methoxyphenyl)butan-2-ol that require more energy‑intensive conditions .

Lipophilic Solvent Systems and Hydrophobic Matrix Incorporation

Based on the class‑level inference that tertiary alcohols are weaker hydrogen‑bond donors than primary alcohols , 4-(4-methoxyphenyl)-2-methylbutan-2-ol is expected to exhibit a higher log P and enhanced miscibility with non‑polar solvents compared to 4-(4-methoxyphenyl)butan-1-ol. This property can be exploited in applications requiring preferential partitioning into organic phases, such as in certain extraction processes or the formulation of hydrophobic coatings .

Reference Standard for Tertiary Benzenepropanol Analytical Method Development

Because the compound is sold as a defined‑purity reference material (e.g., M227580, purity ≥95 %) , it serves as a calibrant for chromatographic or mass spectrometric methods that must distinguish tertiary benzenepropanols from their primary or secondary alcohol isomers in complex mixtures. The structural specificity of the gem‑dimethyl group provides a unique retention time and fragmentation pattern relative to other methoxyphenylbutanol isomers, aiding in unambiguous identification.

Application
Selection Property
Validation Focus
Oxidative‑stability‑sensitive formulation research
Tertiary alcohol structural stability
Long‑term oxidative byproduct monitoring
Vacuum distillation process development
Low‑pressure volatility profile
Thermal decomposition threshold review
Lipophilic solvent system incorporation
Hydrogen‑bond donor capacity
Partition coefficient (log P) determination
Tertiary benzenepropanol analytical reference
Chromatographic retention behavior
Isomer‑specific peak identification
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